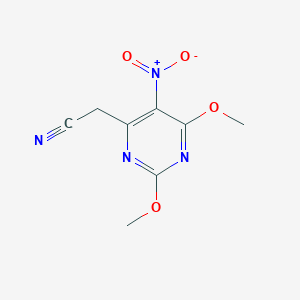
2-(4-Nitrophenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)propionamide, also known as NPP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of 4-nitrophenylalanine, an amino acid that is found in proteins. NPP has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of biological systems.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)propionamide involves its hydrolysis by enzymes. 2-(4-Nitrophenyl)propionamide is a peptide bond mimic, and its hydrolysis by enzymes is similar to the hydrolysis of peptide bonds in proteins. This allows researchers to study enzyme kinetics and inhibition in a simplified system.
Biochemical and Physiological Effects:
2-(4-Nitrophenyl)propionamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carboxypeptidase A and elastase, two enzymes involved in protein degradation. 2-(4-Nitrophenyl)propionamide has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Nitrophenyl)propionamide in lab experiments is its simplicity. Its hydrolysis by enzymes is similar to the hydrolysis of peptide bonds in proteins, allowing researchers to study enzyme kinetics and inhibition in a simplified system. However, one limitation of using 2-(4-Nitrophenyl)propionamide is its lack of specificity. It can be hydrolyzed by various enzymes, making it difficult to study the activity of a specific enzyme.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-Nitrophenyl)propionamide in scientific research. One direction is the development of more specific substrates for enzymes. This would allow researchers to study the activity of a specific enzyme more accurately. Another direction is the use of 2-(4-Nitrophenyl)propionamide in the study of cancer biology. The inhibition of cancer cell growth by 2-(4-Nitrophenyl)propionamide suggests that it may have potential as a cancer therapeutic. Further research is needed to fully understand the mechanism of this effect and to develop 2-(4-Nitrophenyl)propionamide-based cancer therapies.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)propionamide has been used in a variety of scientific research applications. One of the most common uses of 2-(4-Nitrophenyl)propionamide is in the study of enzyme kinetics. 2-(4-Nitrophenyl)propionamide is a substrate for various enzymes, including carboxypeptidase A and elastase, and its hydrolysis can be monitored spectrophotometrically. This allows researchers to study enzyme activity and inhibition.
Eigenschaften
Produktname |
2-(4-Nitrophenyl)propionamide |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12) |
InChI-Schlüssel |
RZSOHJGEQPWDSC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

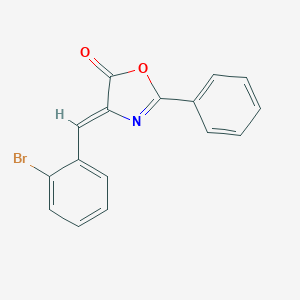

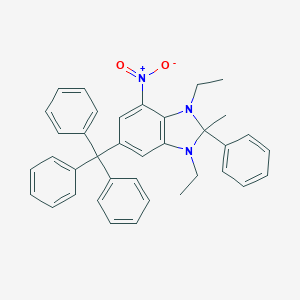
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)

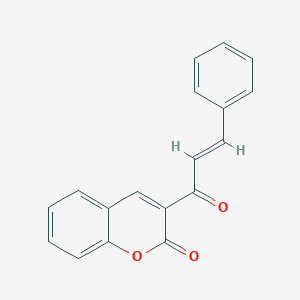
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
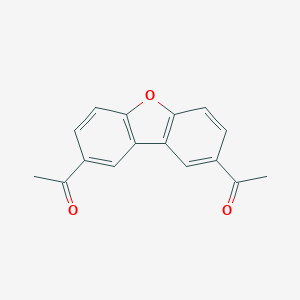
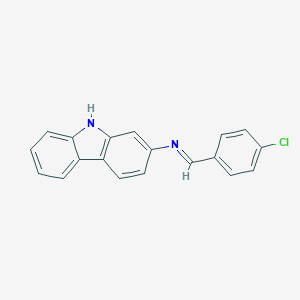
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
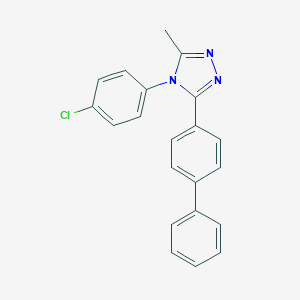
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
